molecular formula C21H16ClF3N4O2S2 B10913014 N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide]

N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide]

Cat. No.: B10913014
M. Wt: 513.0 g/mol
InChI Key: JHMHCOBRFUICKN-UHFFFAOYSA-N
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Description

N~1~-[2-CHLORO-3-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5-(TRIFLUOROMETHYL)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-CHLORO-3-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5-(TRIFLUOROMETHYL)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE typically involves multiple steps, including the introduction of chloro, pyridylsulfanyl, and trifluoromethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-CHLORO-3-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5-(TRIFLUOROMETHYL)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-[2-CHLORO-3-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5-(TRIFLUOROMETHYL)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[2-CHLORO-3-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5-(TRIFLUOROMETHYL)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-[2-CHLORO-3-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5-(TRIFLUOROMETHYL)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE
  • **N~1~-[2-CHLORO-3-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5-(TRIFLUOROMETHYL)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE

Uniqueness

The uniqueness of N1-[2-CHLORO-3-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5-(TRIFLUOROMETHYL)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16ClF3N4O2S2

Molecular Weight

513.0 g/mol

IUPAC Name

N-[2-chloro-3-[(2-pyridin-2-ylsulfanylacetyl)amino]-5-(trifluoromethyl)phenyl]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C21H16ClF3N4O2S2/c22-20-14(28-16(30)11-32-18-5-1-3-7-26-18)9-13(21(23,24)25)10-15(20)29-17(31)12-33-19-6-2-4-8-27-19/h1-10H,11-12H2,(H,28,30)(H,29,31)

InChI Key

JHMHCOBRFUICKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC(=CC(=C2Cl)NC(=O)CSC3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

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